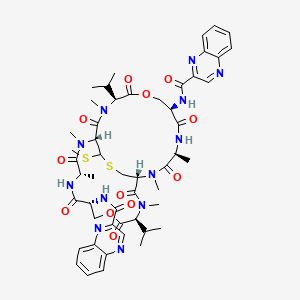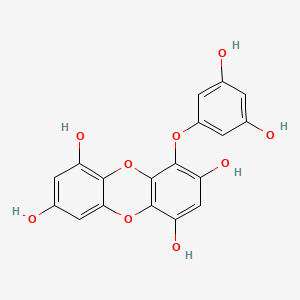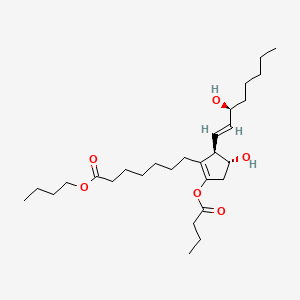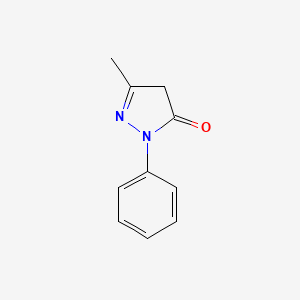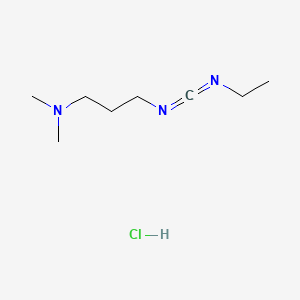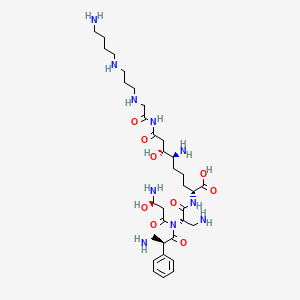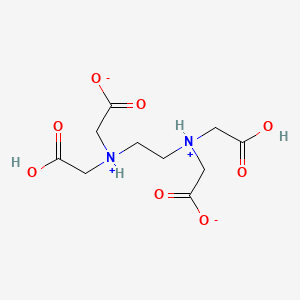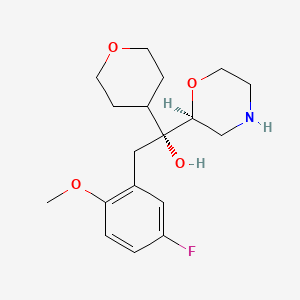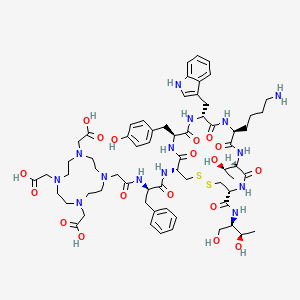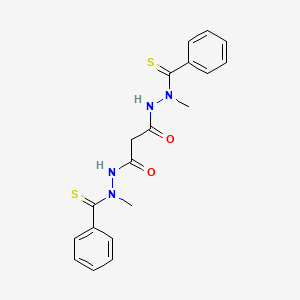
Elesclomol
Vue d'ensemble
Description
Elesclomol, also known by its International Nonproprietary Name (INN) as N′1, N′3-dimethyl-N′1, N′3-bis(phenylcarbonothioyl)propanedihydrazide, is a drug that triggers apoptosis (programmed cell death) in cancer cells. It is being developed by Synta Pharmaceuticals and GlaxoSmithKline as a chemotherapy adjuvant. This compound has received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma .
Applications De Recherche Scientifique
Elesclomol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study oxidative stress and metal ion complexation.
Biology: this compound is used to investigate the role of reactive oxygen species in cellular processes.
Mécanisme D'action
Elesclomol exerts its effects by inducing oxidative stress within cancer cells. It provokes a buildup of reactive oxygen species, leading to cellular damage and apoptosis. This compound requires a redox-active metal ion to function, with the copper(II) complex being significantly more potent than other metal complexes . The molecular targets and pathways involved include the mitochondrial apoptosis pathway, which is triggered by the elevated levels of reactive oxygen species .
Safety and Hazards
Elesclomol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Elesclomol binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria . This interaction with copper ions is crucial for its biochemical activity .
Cellular Effects
This compound has been shown to cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The prolonged elevation of ROS inside cancer cells induced by this compound causes the cell to exceed a critical breaking point and undergo apoptosis . It has also been found to suppress cancer by inducing cuproptosis .
Molecular Mechanism
This compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells . It requires a redox active metal ion to function . The Cu (II) complex is 34 times more potent than the Ni (II) complex and 1040-fold more potent than the Pt (II) complex .
Temporal Effects in Laboratory Settings
This compound has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying this compound .
Dosage Effects in Animal Models
Recent studies have demonstrated that this compound is able to substantially ameliorate pathology and lethality in a mouse model of Menkes disease when injected as an ES-Cu 2+ complex .
Metabolic Pathways
This compound targets mitochondrial metabolism . It has been recognized as an inducer of oxidative stress and has also been found to suppress cancer by inducing cuproptosis .
Transport and Distribution
This compound’s toxicity to cells is highly dependent on its transport of extracellular copper ions, a process involved in cuproptosis . This bis (thiohydrazide) amide binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .
Subcellular Localization
This compound is a mitochondrion-targeting agent . It binds to copper (II) in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Elesclomol is synthesized through a series of chemical reactions involving the formation of bis(thiohydrazide) amide. The synthesis involves the reaction of hydrazine with carbon disulfide to form thiosemicarbazide, which is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Elesclomol undergoes several types of chemical reactions, including:
Oxidation: this compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells.
Complexation: this compound forms complexes with redox-active metal ions, such as copper(II), which enhances its potency.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species are generated under physiological conditions within cancer cells.
Complexation: Copper(II) ions are commonly used to form potent complexes with this compound.
Major Products Formed: The major product formed from the reaction of this compound with copper(II) ions is a copper-elesclomol complex, which is significantly more potent than the free drug .
Comparaison Avec Des Composés Similaires
Elesclomol is unique in its ability to induce oxidative stress and form potent complexes with copper(II) ions. Similar compounds include:
Disulfiram: Another copper ionophore that induces oxidative stress and has been studied for its anticancer properties.
Tetrathiomolybdate: A copper chelator used in the treatment of Wilson’s disease and studied for its anticancer effects.
Triapine: A ribonucleotide reductase inhibitor that also induces oxidative stress in cancer cells.
This compound stands out due to its specific mechanism of action involving the formation of a copper-elesclomol complex, which significantly enhances its potency compared to other compounds .
Propriétés
IUPAC Name |
1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJIXTWSNXCKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042642 | |
| Record name | Elesclomol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells. | |
| Record name | Elesclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
488832-69-5 | |
| Record name | Elesclomol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elesclomol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elesclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elesclomol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELESCLOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



